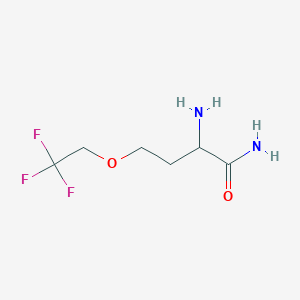

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide

説明

特性

分子式 |

C6H11F3N2O2 |

|---|---|

分子量 |

200.16 g/mol |

IUPAC名 |

2-amino-4-(2,2,2-trifluoroethoxy)butanamide |

InChI |

InChI=1S/C6H11F3N2O2/c7-6(8,9)3-13-2-1-4(10)5(11)12/h4H,1-3,10H2,(H2,11,12) |

InChIキー |

LALLXUHDTSZGJO-UHFFFAOYSA-N |

正規SMILES |

C(COCC(F)(F)F)C(C(=O)N)N |

製品の起源 |

United States |

準備方法

Coupling and Hydrogenolysis Approach

A patented method describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide analogs, which can be adapted for 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide synthesis. The process involves:

- (A) Coupling a precursor compound (Formula 2) with a trifluoroethoxy-containing reagent (Formula 3) using a coupling agent in the presence of a base to form an intermediate (Formula 4).

- (B) Hydrogenolysis of the intermediate with hydrogen and a catalyst to yield the target amide compound (Formula 1).

- (C) Optional acid treatment to form the corresponding acid salt (Formula 1A).

The key intermediate phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate is used to facilitate coupling and subsequent transformations.

Asymmetric Synthesis via Ni(II) Complex Alkylation

A detailed and scalable asymmetric synthesis method has been developed for fluorinated amino acid derivatives structurally related to this compound, specifically (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. This method can be adapted for the target compound and involves:

- Formation of a chiral Ni(II) complex with a glycine Schiff base and a recyclable chiral auxiliary.

- Alkylation of the complex with trifluoroethyl iodide under basic conditions with optimized stoichiometry (only 5 mol% excess of base and alkylating agent).

- Two-step quenching with controlled water addition to precipitate the major diastereomer in high purity.

- Disassembly of the Ni(II) complex using 6N hydrochloric acid in dimethoxyethane (DME) solvent to avoid methyl ester formation and reduce reaction time.

- Chelation of Ni(II) ions with EDTA and subsequent Fmoc protection to yield the final protected amino acid derivative.

This method achieves high chemical yields (75–80%) and excellent enantiomeric excess (99.0% ee), suitable for large-scale synthesis (>300 g).

Table 1: Key Reaction Conditions and Yields for Ni(II) Complex Disassembly and Fmoc Protection

| Entry | Scale (g) | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 10 | 6N HCl (5 eq), DME solvent, 50 °C, 1 h; water additions; EDTA chelation; Fmoc-OSu protection | 76.7 | 99.0 |

| 2 | 220 | Same as entry 1 | 75-80 | 99.0 |

Hydrolysis of 2-Aminobutyronitrile Precursors

Another synthetic route involves preparing 2-amino-butanamide derivatives through hydrolysis of 2-aminobutyronitrile intermediates. The process includes:

- Reaction of ammonia, positive propionic aldehyde, and Blausure (a catalyst) to form 2-aminobutyronitrile.

- Extraction and phase separation to isolate the oil phase.

- Hydrolysis of the oil phase with aqueous alkali and catalyst to form hydrolyzed solution.

- Acidification to isolate 2-amino-butanamide from the aqueous phase.

This method is noted for its mild conditions, low environmental impact, high purity, and high yield. It avoids the generation of large amounts of waste and by-products typical of cyanogen bromide methods.

Comparative Data Table of Preparation Methods

Research Discoveries and Practical Insights

- The Ni(II) complex method demonstrates that minimal excess of reagents is sufficient for high yield and stereoselectivity, reducing waste and cost.

- Two-step water quenching is a novel purification strategy that improves diastereomeric purity without extensive chromatographic separation.

- Use of dimethoxyethane (DME) and 6N HCl accelerates complex disassembly and minimizes side reactions such as ester formation.

- Hydrolysis of 2-aminobutyronitrile offers an industrially viable route with low environmental footprint, addressing challenges of sulfur-containing wastewater and waste salts.

- The coupling and hydrogenolysis method provides a versatile approach for incorporating trifluoroethoxy groups but requires careful control of reaction conditions and catalyst selection.

化学反応の分析

Types of Reactions

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted butanamides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modifying their activity and function. This compound’s unique structure allows it to form stable complexes with various biological molecules, making it a valuable tool in biochemical research .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Amino-4-(2,2,2-trifluoroethoxy) Pyrimidine

- Structure : Replaces the butanamide chain with a pyrimidine ring.

- Activity : Exhibits antifungal properties against plant pathogens, attributed to the trifluoroethoxy group’s role in disrupting fungal membrane integrity .

- Synthesis : Purified via column chromatography, similar to methods for trifluoroethoxy-containing amides .

5-Cyclopropyl-N-Phenylisoxazole-4-Carboxamide

- Structure : Features an isoxazole-carboxamide core with a cyclopropyl group.

- Activity : Demonstrates herbicidal activity via inhibition of acetolactate synthase (ALS) .

- Key Difference : The rigid isoxazole ring improves structural stability but may reduce solubility compared to the linear butanamide backbone in the target compound .

N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

- Structure : A benzamide derivative with trifluoroethoxy and iodo-substituents.

- Key Difference : The aromatic benzamide core increases planarity, favoring interactions with enzyme active sites over the aliphatic butanamide .

Poly(organophosphazenes) with Trifluoroethoxy/Phenoxy Groups

- Structure: Polymers with mixed 2,2,2-trifluoroethoxy and phenoxy substituents.

- Properties : Higher trifluoroethoxy content correlates with increased hydrophobicity (contact angle: ~100°) and lower glass transition temperatures (Tg: −40°C to 20°C) .

- Relevance: Highlights the trifluoroethoxy group’s role in tuning hydrophobicity, a critical factor for the bioavailability of small molecules like 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide .

Structural and Functional Analysis (Table)

Research Findings and Implications

Role of Trifluoroethoxy Group :

- Enhances metabolic stability by resisting oxidative degradation .

- Increases lipophilicity, improving membrane permeability (e.g., logP increase by ~1.5 compared to ethoxy analogs) .

Amide vs. Heterocyclic Cores :

- Butanamide’s flexibility may favor binding to conformational enzymes, whereas rigid heterocycles (pyrimidine, isoxazole) optimize target specificity .

Synthetic Challenges :

- Trifluoroethoxy incorporation often requires TFA-mediated deprotection or nucleophilic substitution under anhydrous conditions .

Pharmacokinetic Trade-offs :

- While trifluoroethoxy improves stability, excessive hydrophobicity (e.g., in polymers) can reduce aqueous solubility, necessitating formulation optimization .

生物活性

2-Amino-4-(2,2,2-trifluoroethoxy)butanamide is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound consists of an amino group, a butanamide backbone, and a trifluoroethoxy substituent, which enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, including its interactions with biological targets, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 184.16 g/mol. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, making it an attractive candidate for drug development.

Binding Affinity and Selectivity

Research indicates that this compound exhibits notable binding affinity towards various biological targets. Preliminary studies suggest that its structural similarity to natural amino acids allows it to interact effectively within biological systems. The trifluoromethyl group enhances hydrophobic interactions, potentially leading to increased potency in biological assays.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-(trifluoromethoxy)butanoic acid | Trifluoromethoxy group | Lipophilic analogue of natural amino acids |

| 3-Amino-3-(trifluoromethyl)propanoic acid | Trifluoromethyl group | Exhibits neuroprotective effects in certain models |

| 4-Amino-5-(trifluoromethyl)pentanoic acid | Trifluoromethyl group | Potential applications in metabolic disorders |

| 3-Amino-4-(trifluoroethoxy)butanoic acid | Ethoxy instead of amide | Different solubility and reactivity profiles |

Synthesis

The synthesis of this compound involves several steps that require careful optimization to achieve high yields and purity. The general synthetic route includes:

- Formation of the Butanamide Backbone : Starting from appropriate precursors, the butanamide structure is established.

- Introduction of the Trifluoroethoxy Group : This step is crucial as it imparts unique properties to the compound.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

- Antiproliferative Activity : Research has shown that fluorinated amino acids can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures demonstrated inhibition of cell growth in breast and colon cancer models .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. The incorporation of trifluoromethyl groups has been linked to enhanced efficacy in these contexts .

- Toxicity Studies : Toxicological assessments indicate that many fluorinated compounds exhibit favorable safety profiles. For example, a study reported a no observed adverse effect level (NOAEL) of 1000 mg/kg bw/day for related compounds in repeated dose toxicity studies .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging catalysts (e.g., palladium or copper-based agents) under elevated temperatures (80–120°C) to ensure complete conversion of intermediates. For efficiency, optimize solvent systems (e.g., DMF or THF) and employ automated monitoring (HPLC or LC-MS) to track reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the trifluoroethoxy group's presence and amide bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis detection (λ = 210–260 nm) assesses purity. For chiral variants, chiral stationary phase HPLC or polarimetry is recommended .

Q. How does the trifluoroethoxy group influence the compound's physicochemical properties and bioactivity?

- Methodological Answer : The trifluoroethoxy group enhances lipophilicity (logP ↑) and metabolic stability due to fluorine’s electronegativity, improving blood-brain barrier penetration in CNS-targeted studies. Evaluate via comparative logP measurements (shake-flask method) and metabolic assays (e.g., liver microsome stability tests) .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate the compound's degradation under various pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies :

- pH stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours; monitor via LC-MS for hydrolysis or oxidation products.

- Thermal stability : Expose to 40–60°C for 1–4 weeks; assess decomposition kinetics using Arrhenius plots.

- Light sensitivity : Use ICH Q1B guidelines for photostability testing .

Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC50 vs. EC50).

- Orthogonal assays : Validate receptor binding (SPR) with functional assays (cAMP/GTPγS).

- Meta-analysis : Compare structural analogs (e.g., methylthio or phosphonate substitutions) to identify substituent-specific activity trends .

Q. What considerations are critical when incorporating this compound into structure-activity relationship (SAR) studies for CNS drug development?

- Methodological Answer :

- Systematic substitution : Replace the trifluoroethoxy group with ethoxy, methoxy, or halogenated variants to assess steric/electronic effects.

- Molecular modeling : Dock into target receptors (e.g., NMDA or GABA-A) using Schrödinger Suite or AutoDock to predict binding affinity.

- In vivo pharmacokinetics : Measure brain-to-plasma ratios in rodent models after intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。